tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate
Description
tert-butyl N-[2-(2-bromopyridin-4-yl)ethyl]carbamate is a bromopyridine-containing carbamate derivative. Its structure combines a tert-butyl carbamate group with a 2-bromopyridin-4-yl ethyl chain, making it a versatile intermediate in pharmaceutical and organic synthesis. The bromine atom at the pyridine ring’s 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate group provides stability and facilitates further functionalization .
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromopyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-5-9-4-6-14-10(13)8-9/h4,6,8H,5,7H2,1-3H3,(H,15,16) |
InChI Key |
GDKKIMMQMASIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate typically involves the reaction of 2-bromopyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated pyridines.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
In biological research, the compound is used in the study of enzyme inhibitors and receptor ligands. It is also employed in the development of probes for imaging and diagnostic applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets .
Industry
In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability and Reactivity
a. Alkyl Chain vs. Ether Linkages
- tert-butyl N-(6-bromohexyl)carbamate (): Features a linear 6-bromohexyl chain. Reaction yields for this compound range from 44–55% under K₂CO₃/NaI/dioxane reflux conditions .
- tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (): Incorporates a polyethylene glycol (PEG)-like ether chain. The ether linkages improve aqueous solubility, contrasting with the hydrophobic pyridine ring in the target compound. Such derivatives are valuable for prodrug designs requiring enhanced solubility .
b. Aromatic vs. Heterocyclic Substituents
- tert-butyl {4-[3-(2-bromopyridin-4-yl)-3-oxopropanoyl]phenyl}carbamate (): Contains a phenyl-propanoyl group conjugated to the 2-bromopyridine moiety. The ketone group introduces additional reactivity for nucleophilic attacks, while the aromatic system enables π-π stacking interactions, useful in materials science or receptor binding .
- tert-butyl N-(4-cyanooxan-4-yl)carbamate (): Substituted with a cyanooxane (tetrahydropyran) ring. The cyano group acts as an electron-withdrawing substituent, altering electronic properties compared to the electron-deficient bromopyridine in the target compound. This structural variation may influence catalytic or binding behaviors in drug discovery .
Biological Activity
tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, comparative studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with an average mass of approximately 273.13 g/mol. The presence of the bromopyridine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. It may act as a substrate or inhibitor, modulating the activity of various biological pathways. This interaction is crucial for understanding its therapeutic potential, particularly in targeting diseases where enzyme regulation is essential.
Comparative Biological Activity
To elucidate the biological activity of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key differences in structure and notable activities:
| Compound Name | Structure Feature | Notable Activity |
|---|---|---|
| This compound | Bromopyridine group | Potential enzyme inhibitor |
| tert-butyl N-[2-(methylamino)ethyl]carbamate | Methylamino group | Antimicrobial activity |
| tert-butyl N-[2-(ethylamino)ethyl]carbamate | Ethylamino group | Anti-inflammatory properties |
The bromopyridine group in this compound may impart unique biological activities not observed in other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Enzyme Inhibition : A study indicated that compounds with similar structures exhibit significant inhibitory effects on target enzymes involved in metabolic pathways. For example, brominated pyridine derivatives have shown promise in inhibiting enzymes related to cancer progression and inflammation .
- Antimicrobial Activity : Research has demonstrated that carbamate derivatives can possess antimicrobial properties. In vitro studies revealed that certain analogs effectively inhibited bacterial growth, suggesting that this compound could be explored for similar applications .
- Therapeutic Applications : The compound's potential as a therapeutic agent has been investigated in various disease models, including neurodegenerative disorders where enzyme modulation plays a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
